molecular formula C6H7IN2 B3176597 2-Iodo-3,5-dimethylpyrazine CAS No. 99969-02-5

2-Iodo-3,5-dimethylpyrazine

Cat. No. B3176597
CAS RN: 99969-02-5
M. Wt: 234.04 g/mol
InChI Key: QROPUYBEEZUNIK-UHFFFAOYSA-N
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Description

2-Iodo-3,5-dimethylpyrazine is a chemical compound with the CAS Number: 99969-02-5 . It has a molecular weight of 234.04 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7IN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 . The InChI key is QROPUYBEEZUNIK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.04 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Odor Threshold Studies

Research on similar compounds like 2-ethyl-3,5-dimethylpyrazine has shown significant findings in odor threshold studies. These studies reveal the potency of these compounds as odorants, indicating their potential use in flavor and fragrance industries (Buttery & Ling, 1997).

Alarm Responses in Insects

Another isomer, 2-Ethyl-3,5-dimethylpyrazine, has been studied for its alarm activity in fire ants. This research demonstrates its ability to elicit significant alarm responses, suggesting its application in pest control and entomological studies (Li, Liu, & Chen, 2019).

Metabolic Engineering for Pyrazine Production

Studies on E. coli have shown how genetic engineering can be used to improve the efficiency of pyrazine production, potentially useful in pharmaceuticals and food industries (Yang et al., 2021).

Synthesis of Labeled Alkylpyrazines

Research has also been conducted on the synthesis of deuterium-labeled alkylpyrazines, like 2-ethyl-3,5-dimethylpyrazine, for use in stable isotope dilution assays in food analysis (Fang & Cadwallader, 2013).

Optoelectronic Properties

The synthesis and study of pyrazine derivatives, including those with dimethylpyrazine structures, have shown potential in the development of light-emitting devices and materials with specific optoelectronic properties (Zhao et al., 2004).

Photoluminescence Applications

Studies on polymeric copper(I) iodide complexes with dimethylpyrazine ligands have revealed their ability to exhibit varied photoluminescent properties, suggesting applications in the field of optoelectronics (Kitada & Ishida, 2014).

Safety and Hazards

2-Iodo-3,5-dimethylpyrazine is classified under GHS07 for safety . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements for this compound are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

2-iodo-3,5-dimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROPUYBEEZUNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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